molecular formula C19H25FN4O B12242507 N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12242507
M. Wt: 344.4 g/mol
InChI Key: GIZCXXQFPUJJDH-UHFFFAOYSA-N
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Description

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a pyrimidine ring substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their functionalization and coupling. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or ion channels, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3-chloro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
  • N-{1-[(3-fluoro-4-ethoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

Uniqueness

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H25FN4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C19H25FN4O/c1-14-10-21-19(22-11-14)23(2)16-5-4-8-24(13-16)12-15-6-7-18(25-3)17(20)9-15/h6-7,9-11,16H,4-5,8,12-13H2,1-3H3

InChI Key

GIZCXXQFPUJJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC(=C(C=C3)OC)F

Origin of Product

United States

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